N-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of carboxamides. This compound features a benzodioxole ring, a methylphenyl group, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Methylphenyl Group: This step involves the Friedel-Crafts alkylation of the benzodioxole ring with a methylphenyl halide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a diketone.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the pyrrolidine derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
- N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The presence of the 3-methylphenyl group in N-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-12-3-2-4-15(7-12)21-10-13(8-18(21)22)19(23)20-14-5-6-16-17(9-14)25-11-24-16/h2-7,9,13H,8,10-11H2,1H3,(H,20,23) |
InChI Key |
XAEPJDLOGZXKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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